molecular formula C10H10O2 B13698520 4-Cyclopropylbenzo[d][1,3]dioxole

4-Cyclopropylbenzo[d][1,3]dioxole

Cat. No.: B13698520
M. Wt: 162.18 g/mol
InChI Key: FQFSPBDMEBQMEN-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbenzo[d][1,3]dioxole typically involves the cyclopropylation of benzo[d][1,3]dioxole derivatives. One common method is the reaction of benzo[d][1,3]dioxole with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropylbenzo[d][1,3]dioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s cyclopropyl group can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylbenzo[d][1,3]dioxole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-cyclopropyl-1,3-benzodioxole

InChI

InChI=1S/C10H10O2/c1-2-8(7-4-5-7)10-9(3-1)11-6-12-10/h1-3,7H,4-6H2

InChI Key

FQFSPBDMEBQMEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=CC=C2)OCO3

Origin of Product

United States

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